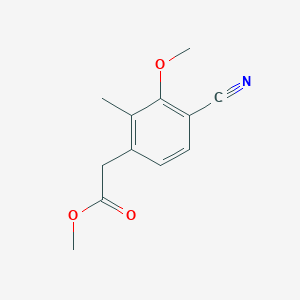
2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamido group, a phenylethylcarbamothioylsulfanyl group, and a propanoic acid backbone. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amino acid precursor to introduce the acetamido group.
Introduction of the Phenylethylcarbamothioylsulfanyl Group: This step involves the reaction of the acetamido intermediate with a phenylethyl isothiocyanate derivative to form the desired thiocarbamoyl group.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete this compound molecule.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the thiocarbamoyl group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or thiocarbamoyl groups, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the activation of apoptotic pathways, leading to programmed cell death in cancer cells. The compound may also inhibit specific enzymes or receptors involved in disease progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
2-Acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid can be compared with other similar compounds, such as:
2-Acetamido-3-(thiophen-2-yl)propanoic acid: This compound has a thiophenyl group instead of a phenylethyl group, leading to different chemical and biological properties.
N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine: This compound is structurally similar but has a cysteine backbone, which may result in different reactivity and applications.
(2R)-2-acetamido-3-(3,7-dimethylocta-2,6-dienylthio)propanoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
2-acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWJNEDSCLPNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl N-[4-[[5-carbamoyl-4-(cyclopropylamino)pyrimidin-2-yl]amino]phenyl]-N-methylcarbamate](/img/structure/B13886814.png)
![Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate](/img/structure/B13886817.png)
![17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13886828.png)
![3-Tert-butyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13886843.png)
![3-Iodo-7-(2-methyl-1,2,4-triazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13886844.png)
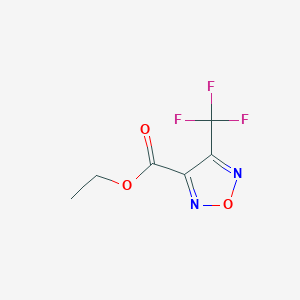
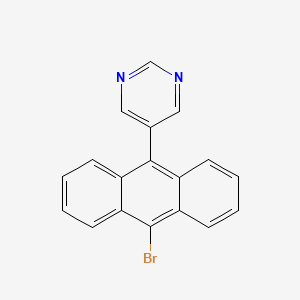
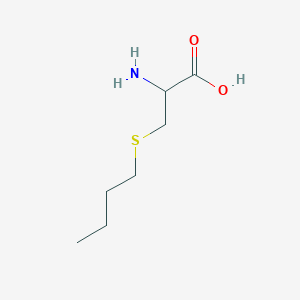
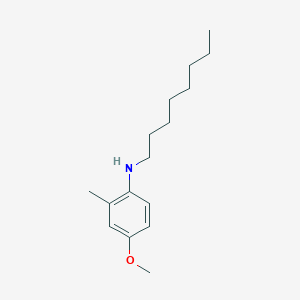
![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)
